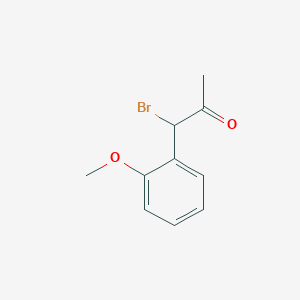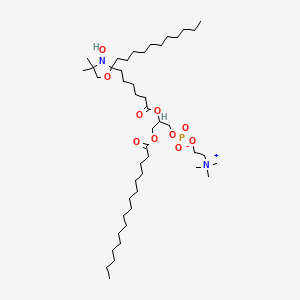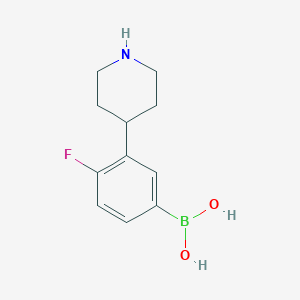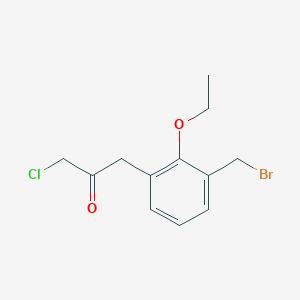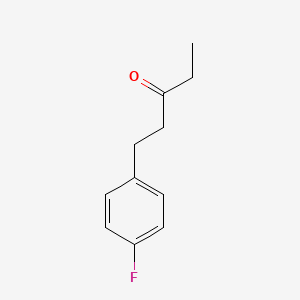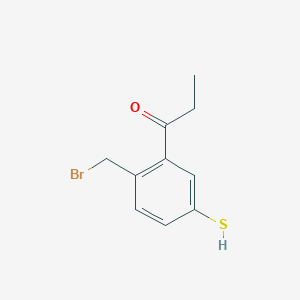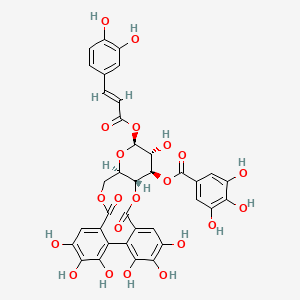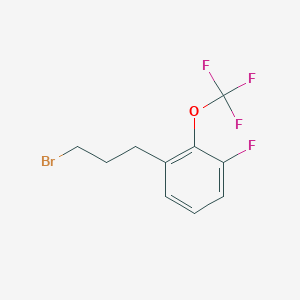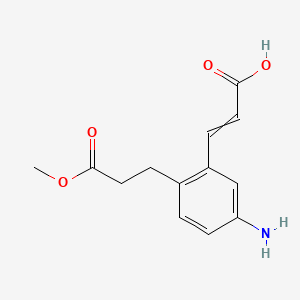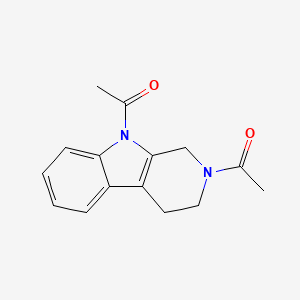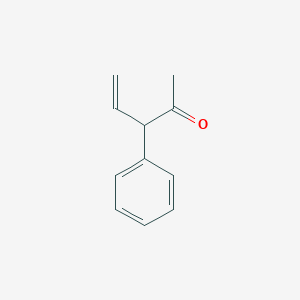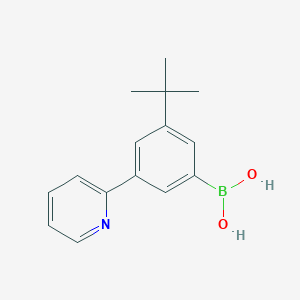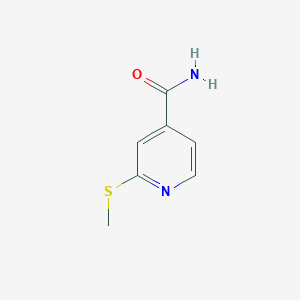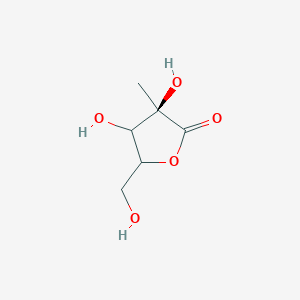
2-C-Methyl-D-ribo-pentonic acid gamma-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-C-Methyl-D-ribo-pentonic acid gamma-lactone, also known as 2-C-Methyl-D-ribonic acid gamma-lactone, is a chemical compound with the molecular formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol. This compound is a derivative of ribonic acid and is characterized by its lactone structure, which is a cyclic ester formed from the hydroxyl and carboxyl groups of the ribonic acid molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-C-Methyl-D-ribo-pentonic acid gamma-lactone typically involves the oxidation of 2-C-Methyl-D-ribose. The reaction conditions often include the use of oxidizing agents such as bromine or nitric acid under controlled temperatures. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further ensures the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-C-Methyl-D-ribo-pentonic acid gamma-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the lactone back to its corresponding alcohol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Bromine, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and alcohols.
Major Products Formed
Oxidation: Formation of 2-C-Methyl-D-ribonic acid.
Reduction: Formation of 2-C-Methyl-D-ribose.
Substitution: Formation of various substituted lactones and esters.
Aplicaciones Científicas De Investigación
2-C-Methyl-D-ribo-pentonic acid gamma-lactone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of enantiomerically pure 4-substituted riboses and saccharinic acids.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of herbicidal esters and branched nucleosides.
Mecanismo De Acción
The mechanism of action of 2-C-Methyl-D-ribo-pentonic acid gamma-lactone involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in carbohydrate metabolism, such as ribokinase and ribose-5-phosphate isomerase.
Pathways: The compound can modulate the pentose phosphate pathway, influencing the production of nucleotides and amino acids.
Comparación Con Compuestos Similares
Similar Compounds
2-C-Methyl-D-ribonic acid: A direct oxidation product of the lactone.
2-C-Methyl-D-ribose: The reduced form of the lactone.
D-Ribonic acid gamma-lactone: A non-methylated analog of the compound.
Uniqueness
2-C-Methyl-D-ribo-pentonic acid gamma-lactone is unique due to its methyl group at the 2-position, which imparts distinct chemical properties and reactivity compared to its non-methylated counterparts. This structural feature enhances its utility in synthetic chemistry and its potential biological activities.
Propiedades
Fórmula molecular |
C6H10O5 |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3/t3?,4?,6-/m1/s1 |
Clave InChI |
WJBVKNHJSHYNHO-BBZZFXJRSA-N |
SMILES isomérico |
C[C@]1(C(C(OC1=O)CO)O)O |
SMILES canónico |
CC1(C(C(OC1=O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)
